Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate: is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate typically involves multiple steps. One common method starts with the nitration of 5-fluoro-4-methoxyaniline to introduce the nitro group. This is followed by the protection of the amino group and subsequent coupling with glycine ethyl ester under appropriate conditions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products:
Reduction: N-(5-fluoro-4-methoxy-2-aminophenyl)glycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate can be explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique functional groups.
Wirkmechanismus
The mechanism of action of Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is not well-documented. its functional groups suggest that it could interact with various molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions could influence biological pathways and lead to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness: Ethyl 2-((5-fluoro-4-methoxy-2-nitrophenyl)amino)acetate is unique due to the presence of both the glycine ethyl ester and the nitro group, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups is not commonly found in similar compounds, making it a valuable molecule for further research and development.
Eigenschaften
Molekularformel |
C11H13FN2O5 |
---|---|
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
ethyl 2-(5-fluoro-4-methoxy-2-nitroanilino)acetate |
InChI |
InChI=1S/C11H13FN2O5/c1-3-19-11(15)6-13-8-4-7(12)10(18-2)5-9(8)14(16)17/h4-5,13H,3,6H2,1-2H3 |
InChI-Schlüssel |
PNFOFDMETQILCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.